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Compound of Interest

Compound Name: 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole

Cat. No.: B1298433 Get Quote

1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole
This compound is a versatile reagent utilized in various synthetic applications, including the formation of

sulfonamides.

Molecular Structure and Properties
Below is a table summarizing the key molecular data for 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole.

Property Value

Molecular Formula C₉H₈N₄O₄S

Molecular Weight 268.25 g/mol [1][2]

CAS Number 77451-51-5[1]

Appearance Solid[1]

Melting Point 133-135 °C[1]

digraph "1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"];

edge [fontname="sans-serif", fontsize=12, color="#5F6368"];

// Benzene ring with methyl group

N1 [label="C", pos="0,0!"];

N2 [label="C", pos="1.2,0.7!"];

N3 [label="C", pos="1.2,2.1!"];

N4 [label="C", pos="0,2.8!"];
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N5 [label="C", pos="-1.2,2.1!"];

N6 [label="C", pos="-1.2,0.7!"];

N7 [label="CH₃", pos="0,4!"];

// Sulfonyl group

S1 [label="S", pos="-2.6,0!"];

O1 [label="O", pos="-3.8,0.7!"];

O2 [label="O", pos="-3.8,-0.7!"];

// Triazole ring

N8 [label="N", pos="-2.6,-1.4!"];

N9 [label="C", pos="-1.4,-2.1!"];

N10 [label="N", pos="-2.6,-2.8!"];

N11 [label="C", pos="-3.8,-2.1!"];

N12 [label="N", pos="-3.8,-0.7!"]; // This is incorrect, should be connected to S1

// Nitro group

N13 [label="N", pos="-5.2,-2.8!"];

O3 [label="O⁻", pos="-6.4,-2.1!"];

O4 [label="O⁺", pos="-6.4,-3.5!"];

// Bonds

N1 -- N2 [label=""];

N2 -- N3 [label=""];

N3 -- N4 [label=""];

N4 -- N5 [label=""];

N5 -- N6 [label=""];

N6 -- N1 [label=""];

N4 -- N7 [label=""];

N6 -- S1 [label=""];

S1 -- O1 [label="="];

S1 -- O2 [label="="];

S1 -- N8 [label=""];

N8 -- N9 [label=""];

N9 -- N10 [label=""];
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N10 -- N11 [label=""];

N11 -- N8 [label=""];

N11 -- N13 [label=""];

N13 -- O3 [label="="];

N13 -- O4 [label=" "];

// Double bonds in benzene ring

N1 -- N2 [style=bold, len=0.8];

N3 -- N4 [style=bold, len=0.8];

N5 -- N6 [style=bold, len=0.8];

// Double bonds in triazole ring

N9 -- N10 [style=bold, len=0.8];

}

Caption: Molecular structure of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole.

Experimental Protocol: Synthesis of Sulfonamides
This reagent is utilized in the synthesis of sulfonamides from primary amines. The following is a general

protocol.

Materials:

Primary amine

1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Base (e.g., Triethylamine, Pyridine)

Stirring apparatus

Reaction vessel

Procedure:

Dissolve the primary amine in the anhydrous solvent in the reaction vessel.

Add the base to the solution and stir.
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Slowly add a solution of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole in the same anhydrous solvent to the

reaction mixture.

Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be

monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (e.g., 1M

HCl) to remove excess base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) to remove

unreacted starting material, and finally with brine.

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the

solvent is removed under reduced pressure to yield the crude sulfonamide product.

The crude product can be further purified by recrystallization or column chromatography.
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Reaction Setup
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Add 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole

Stir at room temperature

Monitor by TLC

Wash with acidic solution

Reaction complete

Wash with basic solution

Wash with brine
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Purify by recrystallization
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Click to download full resolution via product page

Caption: General workflow for the synthesis of sulfonamides.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1298433?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole
(TPSNI)
This sterically hindered arylsulfonyl derivative is a highly effective condensing agent, particularly in the field of

nucleic acid chemistry for the formation of phosphodiester bonds during solid-phase oligonucleotide synthesis.

Molecular Structure and Properties
The following table summarizes the key molecular data for 1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-

1,2,4-triazole.

Property Value

Molecular Formula C₁₇H₂₄N₄O₄S

Molecular Weight 380.46 g/mol [3]

CAS Number 73118-37-3[3]

Appearance Solid

Melting Point 128-130 °C[4]

Synonym TPSNI[3]

digraph "TPSNI_Structure" {

graph [fontname="sans-serif", fontsize=12];

node [fontname="sans-serif", fontsize=12, shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

// Central benzene ring

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

// Isopropyl groups

C7 [label="CH"];

C8 [label="CH₃"];

C9 [label="CH₃"];

C10 [label="CH"];
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C11 [label="CH₃"];

C12 [label="CH₃"];

C13 [label="CH"];

C14 [label="CH₃"];

C15 [label="CH₃"];

// Sulfonyl group

S1 [label="S"];

O1 [label="O"];

O2 [label="O"];

// Triazole ring

N1 [label="N"];

C16 [label="C"];

N2 [label="N"];

C17 [label="C"];

N3 [label="N"];

// Nitro group

N4 [label="N"];

O3 [label="O"];

O4 [label="O"];

// Edges for benzene ring

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for isopropyl groups

C2 -- C7; C7 -- C8; C7 -- C9;

C4 -- C10; C10 -- C11; C10 -- C12;

C6 -- C13; C13 -- C14; C13 -- C15;

// Edges for sulfonyl group

C1 -- S1; S1 -- O1 [label="="]; S1 -- O2 [label="="]; S1 -- N1;

// Edges for triazole ring

N1 -- C16; C16 -- N2; N2 -- C17; C17 -- N3; N3 -- N1;

// Edge for nitro group

C17 -- N4; N4 -- O3 [label="="]; N4 -- O4;

}
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Caption: Molecular structure of TPSNI.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
TPSNI is a key reagent in the coupling step of solid-phase oligonucleotide synthesis. The following protocol

outlines the general steps of a single synthesis cycle.

Materials:

Controlled Pore Glass (CPG) solid support with the first nucleoside attached

Phosphoramidite monomers (A, C, G, T)

1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole (TPSNI)

Activator (e.g., 1-Methylimidazole)

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

Capping solution A (e.g., Acetic anhydride in THF/Pyridine)

Capping solution B (e.g., N-Methylimidazole in THF)

Oxidizing solution (e.g., Iodine in THF/Pyridine/Water)

Anhydrous Acetonitrile

Automated DNA synthesizer or manual synthesis apparatus

Procedure (One Synthesis Cycle):

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the solid

support is removed by treating with the deblocking solution. This exposes a free 5'-hydroxyl group. The

support is then washed with anhydrous acetonitrile.

Coupling: The next phosphoramidite monomer is activated by TPSNI and an activator like 1-methylimidazole.

This activated species is then added to the solid support, where it reacts with the free 5'-hydroxyl group to

form a phosphite triester linkage. The support is washed with anhydrous acetonitrile.

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the

formation of deletion-mutant sequences. The support is washed with anhydrous acetonitrile.

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the

oxidizing solution. The support is washed with anhydrous acetonitrile.
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This cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

Start Cycle
(Solid Support with Nucleoside)

1. Deblocking
(Remove 5'-DMT group)

Wash
(Acetonitrile)

2. Coupling
(Add Phosphoramidite + TPSNI/Activator)

Wash
(Acetonitrile)

3. Capping
(Block unreacted 5'-OH)

Wash
(Acetonitrile)

4. Oxidation
(Phosphite to Phosphate)

Wash
(Acetonitrile)

Add next
nucleotide?

End Cycle
(Elongated Oligonucleotide)

Yes

No

Click to download full resolution via product page
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Caption: Workflow of a single cycle in solid-phase oligonucleotide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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